molecular formula C17H12F3N3OS B2439229 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391862-68-3

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2439229
CAS No.: 391862-68-3
M. Wt: 363.36
InChI Key: OSKZHUHCFBELLD-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a compound that features a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c1-10-6-8-11(9-7-10)15-22-23-16(25-15)21-14(24)12-4-2-3-5-13(12)17(18,19)20/h2-9H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKZHUHCFBELLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide typically involves the formation of the thiadiazole ring followed by the introduction of the trifluoromethyl group and the benzamide moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which is a process that has seen significant advancements in recent years .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds, including N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide, exhibit promising antibacterial and antifungal properties. For instance, a study evaluated various amides derived from similar structures against Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial activity at concentrations of 1 µg/mL .

Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that thiadiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer). The mechanism often involves the modulation of key cellular pathways that regulate cell growth and apoptosis .

Agrochemical Applications

Pesticidal Properties
Thiadiazole derivatives are also explored for their potential as agrochemicals due to their ability to act as fungicides and herbicides. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which can improve its efficacy in penetrating plant tissues . Field trials have shown that such compounds can effectively control various plant pathogens.

Materials Science

Polymer Chemistry
this compound is utilized as a building block in the synthesis of advanced materials such as polymers and coatings. The unique electronic properties imparted by the thiadiazole ring make it suitable for applications in organic electronics and photonic devices.

Case Studies

Study Application Findings
Study on Antimicrobial ActivityAntibacterialSignificant inhibition against E. coli and S. aureus at 1 µg/mL concentration
Anticancer EvaluationCancer Cell LinesEffective growth inhibition in MCF7 and PC-3 cells; involved apoptosis pathways
Agrochemical ResearchFungicidal ActivityDemonstrated efficacy against common plant pathogens in field trials

Mechanism of Action

The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The thiadiazole ring can interact with various biological targets, potentially inhibiting or activating specific pathways. The benzamide moiety can further modulate the compound’s activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)aniline
  • N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)phenylacetamide

Uniqueness

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the thiadiazole ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications .

Biological Activity

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring and a trifluoromethyl group , which are known to enhance biological activity. The chemical formula is C14_{14}H12_{12}F3_3N3_3S, with a molecular weight of approximately 321.33 g/mol. The presence of the thiadiazole moiety contributes to its unique properties, making it a candidate for various pharmacological investigations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in critical biochemical pathways. However, detailed studies are required to elucidate the exact molecular interactions and pathways affected by this compound.

Anticancer Activity

Several studies have reported the anticancer potential of this compound:

  • Cytotoxicity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50_{50} values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
  • Mechanism of Induction : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

  • Antibacterial and Antifungal Effects : In vitro tests against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains (e.g., Candida albicans), showed promising results. The minimal inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2-fluoro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamideStructureModerate anticancer activity; potential enzyme inhibition
3-methyl-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamideStructureSignificant antiproliferative effects against PC-3 cells

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of thiadiazole compounds and evaluating their biological activities:

  • Synthesis and Evaluation : A study synthesized several derivatives of thiadiazole and assessed their anticancer efficacy. Some derivatives exhibited enhanced potency compared to the parent compound .
  • Clinical Implications : The promising results from preclinical studies suggest that this compound could be developed into a therapeutic agent for cancer treatment and infectious diseases.

Q & A

Synthesis and Characterization

Basic Question: Q. What are the standard synthetic protocols for preparing N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide, and how are intermediates characterized? Answer: The synthesis typically involves coupling 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine with 2-(trifluoromethyl)benzoyl chloride under reflux in a polar aprotic solvent (e.g., pyridine or DMF). Key intermediates, such as the thiadiazole core, are characterized via:

  • TLC for reaction monitoring.
  • FT-IR to confirm amide bond formation (C=O stretch at ~1650–1700 cm⁻¹) and thiadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR to verify regioselectivity, e.g., aromatic protons at δ 7.2–8.1 ppm and CF₃ group at δ 120–125 ppm in ¹³C .
  • Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺) .

Advanced Question: Q. How can reaction conditions be optimized to improve regioselectivity and yield in thiadiazole-based coupling reactions? Answer: Regioselectivity challenges arise from competing nucleophilic sites in the thiadiazole ring. Optimization strategies include:

  • Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) to enhance reaction efficiency and reduce side products .
  • Catalytic additives like POCl₃ or HOBt to activate carboxylic acid derivatives .
  • Solvent screening : DMF or THF improves solubility of aromatic intermediates, while pyridine acts as both solvent and base .
  • pH control during precipitation (pH 8–9) to isolate pure products .

Structural Analysis

Basic Question: Q. What crystallographic techniques are used to resolve the molecular structure of this compound? Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystal growth via slow evaporation of methanol/water mixtures .
  • Data collection using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement with SHELXL for small-molecule structures, validating bond lengths (e.g., C–N: 1.32–1.38 Å) and angles .
  • Hydrogen bonding networks (e.g., N–H⋯O/N interactions) stabilize crystal packing .

Advanced Question: Q. How do substituents like the trifluoromethyl group influence molecular conformation and intermolecular interactions? Answer:

  • The CF₃ group induces steric and electronic effects:
    • Electron-withdrawing nature polarizes the benzamide ring, altering π-π stacking distances (3.4–3.8 Å) .
    • Hydrophobic interactions from CF₃ enhance packing efficiency, observed in density functional theory (DFT) calculations .
  • Methylphenyl substituents on the thiadiazole ring contribute to torsional angles (5–10°) affecting planarity .

Biological Evaluation

Basic Question: Q. What assays are used to evaluate the anticancer potential of this compound? Answer:

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., MDA-MB-231, PC3) with IC₅₀ values calculated via nonlinear regression .
  • Enzyme inhibition : 15-lipoxygenase (15-LOX) inhibition assay (IC₅₀ < 10 µM indicates strong activity) .
  • Antimicrobial screening : Agar diffusion method against Gram-positive/negative bacteria (zone of inhibition >10 mm at 50 µg/mL) .

Advanced Question: Q. How do structural modifications (e.g., substituent variation) impact biological activity? Answer:

  • Thiadiazole vs. oxadiazole : Replacing sulfur with oxygen (oxadiazole) reduces antimicrobial activity due to decreased lipophilicity .
  • Trifluoromethyl positioning : Para-substituted CF₃ on benzamide improves 15-LOX inhibition (IC₅₀ = 2.5 µM) compared to meta-substitution (IC₅₀ = 8.7 µM) .
  • Methylphenyl group : Enhances cellular uptake in cancer cells via hydrophobic interactions with membrane proteins .

Computational Studies

Advanced Question: Q. How can molecular docking and DFT calculations guide the design of derivatives with improved target affinity? Answer:

  • Docking (AutoDock Vina) : Predicts binding modes to targets like tyrosine kinases (PDB: 1OPJ). Key interactions:
    • Thiadiazole nitrogen forms hydrogen bonds with kinase active-site residues (e.g., Lys295) .
    • CF₃ group occupies hydrophobic pockets, improving binding scores (ΔG < −9 kcal/mol) .
  • DFT calculations :
    • HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity .
    • Electrostatic potential maps identify nucleophilic/electrophilic regions for functionalization .

Data Contradiction Analysis

Advanced Question: Q. How should researchers address discrepancies in reported IC₅₀ values across studies? Answer:

  • Standardize assay conditions : Variations in cell density, incubation time, or solvent (DMSO vs. ethanol) alter results.
  • Control benchmarking : Compare with reference drugs (e.g., doxorubicin for cytotoxicity) to normalize data .
  • Statistical validation : Use ANOVA with post-hoc tests (p < 0.05) to confirm significance .

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